Andarine, chemically known as N-[4-Nitro-3-(trifluoromethyl)phenyl]-(2R)-3-bromo-2-hydroxy-2-methylpropanamide, is a selective androgen receptor modulator (SARM) developed primarily for treating muscle wasting diseases and conditions like benign prostatic hyperplasia. It exhibits anabolic properties similar to anabolic-androgenic steroids but with a reduced side effect profile. Andarine is characterized by its ability to selectively bind to androgen receptors, promoting muscle growth while minimizing androgenic effects on other tissues, such as the prostate .
Andarine's chemical structure allows it to undergo various reactions typical of organic compounds. Notably, it can react through nucleophilic substitutions and coupling reactions. The synthesis process involves the reaction of N-[4-Nitro-3-(trifluoromethyl)phenyl]-(2R)-3-bromo-2-hydroxy-2-methylpropanamide with 4-acetamidophenol in the presence of a phase transfer catalyst, yielding the desired product through a series of steps including filtration and chromatography .
Andarine functions as a partial agonist of the androgen receptor, demonstrating high binding affinity (Ki of 4 nM). It has been shown to stimulate muscle growth effectively while also influencing prostate weight and seminal vesicle growth in animal models. In studies involving intact male rats, Andarine reduced prostate weight significantly while increasing levator ani muscle weight, indicating its selective action on muscle tissues over prostate tissues . Its effects are dose-dependent, with effective doses reported at 0.5 mg/day for significant physiological responses .
The synthesis of Andarine can be summarized in the following steps:
Andarine was initially developed for therapeutic applications in treating conditions such as:
Despite its potential, clinical development has been halted due to safety concerns, particularly regarding visual disturbances noted during trials . Additionally, it is often misused in athletic contexts for performance enhancement, leading to its prohibition by organizations like the World Anti-Doping Agency .
Research indicates that Andarine interacts significantly with lipid biomembranes, potentially altering their physical and chemical properties. This interaction may affect various physiological processes mediated by androgen receptors. Studies utilizing differential scanning calorimetry and other techniques have shown that Andarine can incorporate into lipid bilayers, suggesting broader implications for its biological activity beyond simple receptor binding .
Moreover, the compound has been linked to side effects such as altered vision and testosterone suppression when used chronically or at high doses .
Andarine belongs to a class of compounds known as selective androgen receptor modulators. Other notable SARMs include:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Ostarine | C19H14F3N3O3 | Developed for muscle wasting; more advanced than Andarine. |
Ligandrol | C19H18F3N3O6 | Known for higher anabolic activity; potential liver toxicity concerns. |
Cardarine | C21H20F3N3O5S | Primarily affects metabolism rather than direct muscle growth. |
Irritant
Yin, Donghua; Gao, Wenqing; Kearbey, Jeffrey D.; Xu, Huiping; Chung, Kiwon; He, Yali; Marhefka, Craig A.; Veverka, Karen A.; Miller, Duane D.; Dalton, James T. (2002-12-13). "Pharmacodynamics of Selective Androgen Receptor Modulators". Journal of Pharmacology and Experimental Therapeutics. American Society for Pharmacology & Experimental Therapeutics (ASPET). 304 (3): 1334–1340. doi:10.1124/jpet.102.040840. ISSN 0022-3565. PMID 12604714. S2CID 14724811.
Chen J, Kim J, Dalton JT (June 2005). "Discovery and therapeutic promise of selective androgen receptor modulators". Molecular Interventions. 5 (3): 173–88. doi:10.1124/mi.5.3.7. PMC 2072877. PMID 15994457.
GGao W, Kearbey JD, Nair VA, Chung K, Parlow AF, Miller DD, Dalton JT (December 2004). "Comparison of the pharmacological effects of a novel selective androgen receptor modulator, the 5alpha-reductase inhibitor finasteride, and the antiandrogen hydroxyflutamide in intact rats: new approach for benign prostate hyperplasia". Endocrinology. 145 (12): 5420–8. doi:10.1210/en.2004-0627. PMC 2098692. PMID 15308613.
Gao W, Kim J, Dalton JT (August 2006). "Pharmacokinetics and pharmacodynamics of nonsteroidal androgen receptor ligands". Pharmaceutical Research. 23 (8): 1641–58. doi:10.1007/s11095-006-9024-3. PMC 2072875. PMID 16841196.